Neocuproine: A Technical Guide for Researchers
Neocuproine: A Technical Guide for Researchers
An In-depth Examination of the Copper Chelator in Drug Development and Scientific Research
Neocuproine (B1678164), a heterocyclic organic compound, is a highly specific chelating agent for copper(I) ions. Its unique properties have established it as a valuable tool in a diverse range of scientific applications, from analytical chemistry to cancer research and neuroscience. This technical guide provides an in-depth overview of neocuproine, including its fundamental properties, key experimental protocols, and its role in various biological signaling pathways.
Core Properties of Neocuproine
Neocuproine, also known by its systematic name 2,9-dimethyl-1,10-phenanthroline, is a crystalline solid. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 484-11-7 |
| Molecular Weight | 208.26 g/mol |
| Molecular Formula | C₁₄H₁₂N₂ |
| Appearance | Pale yellow solid |
| Melting Point | 162 to 164 °C |
| Solubility | Soluble in methanol (B129727) (50 mg/ml), ethanol, and chloroform (B151607). Slightly soluble in cold water.[1] |
Mechanism of Action and Biological Significance
Neocuproine's primary mechanism of action is its high affinity and specificity for the cuprous ion (Cu⁺). It forms a stable, deep orange-red colored complex, [Cu(neocuproine)₂]⁺.[2] This chelation is central to its various applications.
In biological systems, neocuproine can exert significant effects by altering copper homeostasis. The neocuproine-copper complex can facilitate the uptake of copper into cells.[3][4] Once inside the cell, the complex can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), such as the hydroxyl radical (•OH) from hydrogen peroxide (H₂O₂).[3] This induction of oxidative stress can lead to cellular damage, including DNA single-strand breaks, and ultimately, cytotoxicity.[3] This cytotoxic activity is the basis for its investigation as an anti-tumor agent.[4]
Furthermore, neocuproine has been shown to modulate neuronal activity. By causing an influx of copper, it can lead to an increase in intracellular zinc levels, which in turn affects synaptic proteins and can block epileptiform-like activity in hippocampal neurons.[5]
Key Experimental Protocols
Neocuproine is utilized in a variety of experimental settings. Below are detailed methodologies for some of its key applications.
Spectrophotometric Determination of Copper
This method is used for the quantitative analysis of copper in various samples, including water and biological materials.[2]
Principle: Cuprous ions (Cu⁺) react with neocuproine in a neutral to slightly acidic solution to form a colored complex that can be extracted into an organic solvent and measured spectrophotometrically.[2]
Methodology:
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Sample Preparation: If necessary, digest the sample to remove interfering organic matter.
-
Reduction of Copper: Treat the sample with hydroxylamine-hydrochloride to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).[2]
-
Complexation: Add sodium citrate (B86180) to complex other metal ions. Adjust the pH to between 4 and 6 with ammonium (B1175870) hydroxide. Add a methanolic solution of neocuproine.[2]
-
Extraction: Extract the resulting yellow-orange copper-neocuproine complex into chloroform.[2]
-
Measurement: Dilute the chloroform extract with methanol and measure the absorbance at 457 nm.[2]
In Vitro Cytotoxicity Assay
This protocol is used to assess the anti-tumor activity of neocuproine.
Principle: The cytotoxic effect of the copper-neocuproine complex on cancer cell lines is evaluated by measuring cell viability after a specific incubation period.
Methodology:
-
Cell Culture: Culture cancer cells (e.g., L1210 or P388 murine lymphoma cells) in an appropriate medium.[4]
-
Treatment: Prepare a solution of the copper-neocuproine chelate. Treat the cells with varying concentrations of the complex (e.g., 4 µM).[4]
-
Incubation: Incubate the treated cells for a defined period (e.g., 1 hour).[4]
-
Viability Assessment: Determine the percentage of viable cells using a suitable method, such as trypan blue exclusion or a commercial cell viability assay.
Spectrophotometric Total Protein Assay
A method for determining total protein concentration using a copper(II)-neocuproine reagent in an alkaline medium.[6]
Principle: In an alkaline medium, the peptide bonds in proteins and certain amino acid residues reduce Cu(II) to Cu(I). The resulting Cu(I) forms a stable, colored complex with neocuproine, which can be measured spectrophotometrically.[6]
Methodology:
-
Reagent Preparation: Prepare a reagent containing copper(II), neocuproine, and an alkaline buffer (hydroxide-carbonate-tartrate solution).[6]
-
Reaction: Mix the protein sample with the copper(II)-neocuproine reagent.
-
Incubation: Incubate the mixture for 30 minutes at 40°C.[6]
-
Measurement: Measure the absorbance of the Cu(I)-neocuproine complex at 450 nm against a reagent blank.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows involving neocuproine.
Caption: Neocuproine-induced oxidative stress pathway.
Caption: Workflow for spectrophotometric copper determination.
Applications in Drug Development and Research
The unique properties of neocuproine have led to its use in several areas of research and development:
-
Oncology: The ability of the copper-neocuproine complex to induce ROS and cause DNA damage makes it a candidate for anticancer therapy.[4] Its cytotoxicity has been demonstrated in various cancer cell lines.[7][8]
-
Neuroscience: Neocuproine's impact on ion homeostasis in neurons suggests its potential for studying and modulating synaptic activity and for investigating treatments for conditions like epilepsy.[5]
-
Analytical Chemistry: It remains a standard reagent for the sensitive and selective determination of copper.[2][9][10]
-
Vascular Biology: Neocuproine has been used to study the role of copper(I) ions in processes such as the relaxation of vascular smooth muscle by S-nitrosothiols.[11]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. NEMI Method Summary - 3500-Cu B [nemi.gov]
- 3. Oxidation-reduction reactions in Ehrlich cells treated with copper-neocuproine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,9-Dimethyl-1,10-phenanthroline (neocuproine): a potent, copper-dependent cytotoxin with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-uptake is critical for the down regulation of synapsin and dynamin induced by neocuproine: modulation of synaptic activity in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Zn(II), Co(II) and Cu(II) diflunisalato complexes with neocuproine and their exceptional antiproliferative activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Zn(ii), Co(ii) and Cu(ii) diflunisalato complexes with neocuproine and their exceptional antiproliferative activity against cancer cell lines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations - Arabian Journal of Chemistry [arabjchem.org]
- 11. Neocuproine, a selective Cu(I) chelator, and the relaxation of rat vascular smooth muscle by S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
